

Mass transition and fragmentation analysis of Regadenoson-d3 in mass spectrometry.

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Compound of Interest		
Compound Name:	Regadenoson-d3	
Cat. No.:	B12412869	Get Quote

Application Note: Quantitative Analysis of Regadenoson-d3 by Mass Spectrometry Introduction

Regadenoson is a selective A2A adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.[1][2] Accurate quantification of Regadenoson in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This application note describes a robust and sensitive method for the quantification of Regadenoson using its deuterated analog, **Regadenoson-d3**, as an internal standard by liquid chromatographytandem mass spectrometry (LC-MS/MS). The method utilizes hydrophilic interaction liquid chromatography (HILIC) for separation and multiple reaction monitoring (MRM) for detection, providing high selectivity and accuracy.

Mass Transition and Fragmentation Analysis

The mass spectrometric analysis of Regadenoson and its internal standard, **Regadenoson-d3**, was performed in positive ion mode. The precursor ions ([M+H]+) and their characteristic product ions were identified and optimized for MRM analysis.

Regadenoson:

Precursor Ion (Q1): m/z 391.3



- Product Ion (Q3): m/z 259.2
- Proposed Fragmentation: The fragmentation of the protonated Regadenoson molecule is hypothesized to occur via the cleavage of the N-glycosidic bond, which is a common fragmentation pathway for nucleosides and their derivatives.[3] This cleavage results in the separation of the ribose sugar moiety from the substituted purine core. The resulting product ion with an m/z of 259.2 corresponds to the protonated 2-(4-(N-methylcarbamoyl)pyrazol-1yl)adenine portion of the molecule.

Regadenoson-d3:

Precursor Ion (Q1): m/z 394.3

• Product Ion (Q3): m/z 262.2

 Fragmentation: Regadenoson-d3, with three deuterium atoms on the N-methyl group, follows the same fragmentation pathway. The 3 Dalton mass difference in the precursor ion is maintained in the product ion, as the deuterium labels are located on the portion of the molecule that remains charged after fragmentation. This confirms the proposed fragmentation pattern and ensures the suitability of Regadenoson-d3 as an internal standard.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of Regadenoson and **Regadenoson-d3**.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Dwell Time (ms)
Regadenoson	391.3	259.2	Optimized	200
Regadenoson-d3	394.3	262.2	Optimized	200

Note: The optimal collision energy should be determined empirically on the specific mass spectrometer being used.



Experimental Protocols Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of Regadenoson from plasma samples.

Materials:

- Human plasma
- Regadenoson-d3 internal standard working solution
- · Acetonitrile (ACN), HPLC grade
- Microcentrifuge tubes (1.5 mL)
- · Vortex mixer
- Microcentrifuge

Procedure:

- Pipette 100 μL of plasma sample into a 1.5 mL microcentrifuge tube.
- Add 10 μL of the **Regadenoson-d3** internal standard working solution.
- Add 300 µL of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Method

Instrumentation:

· HPLC system capable of binary gradient elution



• BEH HILIC column (50 x 2.1 mm, 1.7 μm)

Mobile Phases:

- Mobile Phase A: 10 mmol/L ammonium acetate in water
- Mobile Phase B: Acetonitrile

Chromatographic Conditions:

Parameter	Value
Column	BEH HILIC (50 x 2.1 mm, 1.7 μm)
Column Temperature	40°C
Flow Rate	0.4 mL/min
Injection Volume	5 μL

| Run Time | 6.5 minutes |

Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	10	90
2.0	40	60
4.0	40	60
4.1	10	90

| 6.5 | 10 | 90 |

Mass Spectrometry Method

Instrumentation:



- Triple quadrupole mass spectrometer (e.g., API 4000)
- Electrospray ionization (ESI) source

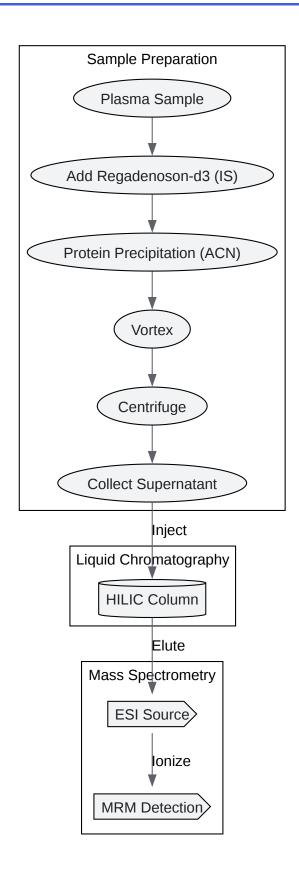
MS Parameters:

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Ion Source Gas 1	50 psi
Ion Source Gas 2	50 psi
Curtain Gas	20 psi
IonSpray Voltage	5500 V
Temperature	500°C
Declustering Potential	Optimized

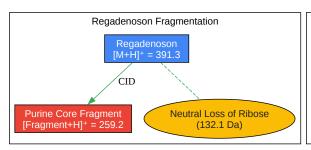
| Entrance Potential | Optimized |

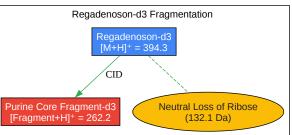
Visualizations











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References

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- 2. Regadenoson Wikipedia [en.wikipedia.org]
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